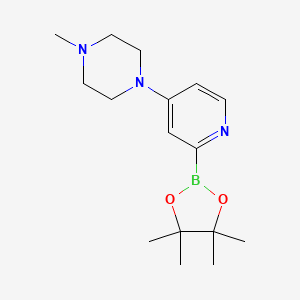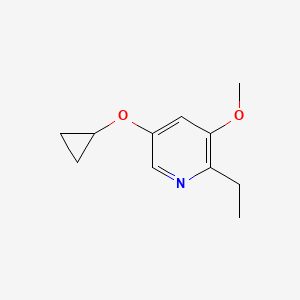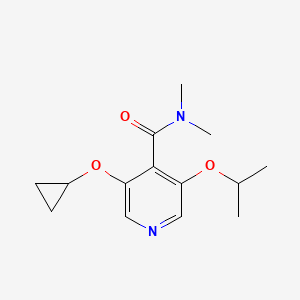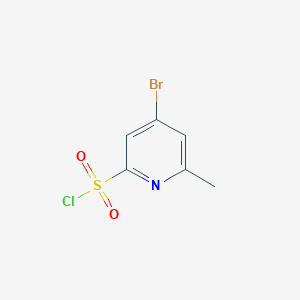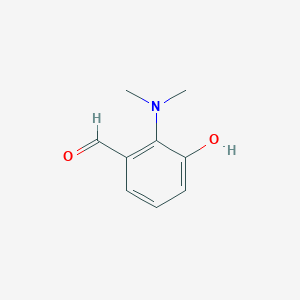
2-(Dimethylamino)-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-hydroxybenzaldehyde is an organic compound with a molecular formula of C9H11NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dimethylamino group at the second position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the maximum conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-3-hydroxybenzoic acid.
Reduction: Formation of 2-(Dimethylamino)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Dimethylamino)-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the hydroxyl group at the third position.
3-Hydroxybenzaldehyde: Lacks the dimethylamino group at the second position.
2-(Dimethylamino)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group at the third position.
Uniqueness
2-(Dimethylamino)-3-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(dimethylamino)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9-7(6-11)4-3-5-8(9)12/h3-6,12H,1-2H3 |
InChI Key |
UKXHSIVOWYCFMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
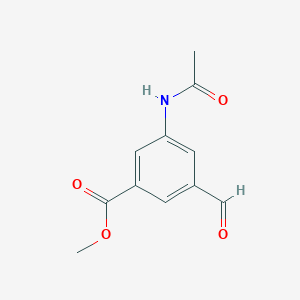
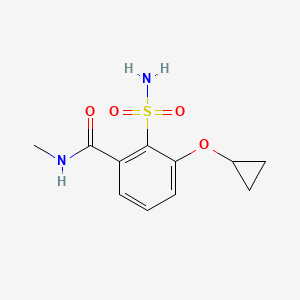

![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)

